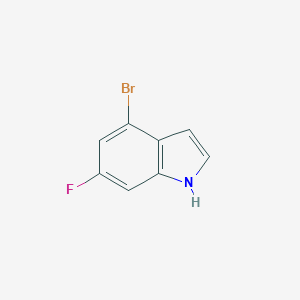

4-bromo-6-fluoro-1H-indole

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-bromo-6-fluoro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c9-7-3-5(10)4-8-6(7)1-2-11-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOWKZSCECYXSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C1C(=CC(=C2)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50646235 | |

| Record name | 4-Bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-70-7 | |

| Record name | 4-Bromo-6-fluoro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50646235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 6 Fluoro 1h Indole and Its Derivatives

Established Synthetic Pathways to 4-Bromo-6-fluoro-1H-indole

The construction of the this compound core is most effectively achieved through well-established indole (B1671886) syntheses, with the Leimgruber-Batcho method being a prominent and versatile approach.

Step-by-Step Synthesis Protocols

The Leimgruber-Batcho indole synthesis is a powerful and cost-effective method for the preparation of 4,6-disubstituted indoles. nih.gov This pathway commences with a suitably substituted o-nitrotoluene derivative. For the synthesis of this compound, the key starting material is 2-methyl-3-bromo-5-fluoro-nitrobenzene.

The synthesis proceeds through two main steps:

Enamine Formation: The o-nitrotoluene derivative is condensed with a formamide (B127407) acetal (B89532), typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), often in the presence of a secondary amine like pyrrolidine (B122466). This reaction forms a highly conjugated enamine intermediate.

Reductive Cyclization: The enamine intermediate is then subjected to reductive cyclization to furnish the indole ring. Various reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., using palladium on carbon or Raney nickel), or chemical reduction with agents like iron in acetic acid or sodium dithionite. clockss.orgwikipedia.org

A representative reaction scheme is presented below:

Scheme 1: Leimgruber-Batcho Synthesis of this compound

Step 1: Reaction of 2-methyl-3-bromo-5-fluoro-nitrobenzene with DMF-DMA and pyrrolidine to form the corresponding enamine. Step 2: Reductive cyclization of the enamine intermediate using a suitable reducing agent (e.g., H₂, Pd/C) to yield this compound.

Synthesis of Analogs and Substituted Derivatives of this compound

The this compound core provides several reactive sites for further chemical modification, allowing for the generation of diverse libraries of compounds.

Modifications on the Indole Nitrogen

The nitrogen atom of the indole ring is a common site for derivatization, with N-alkylation and N-arylation being the most prevalent modifications.

N-Alkylation: The indole nitrogen can be readily alkylated using various alkyl halides in the presence of a base. The choice of base and solvent can influence the reaction efficiency.

| Reagent | Base | Solvent | Product | Yield (%) |

| Methyl Iodide | NaH | DMF | 4-Bromo-6-fluoro-1-methyl-1H-indole | High |

| Benzyl Bromide | K₂CO₃ | Acetonitrile | 1-Benzyl-4-bromo-6-fluoro-1H-indole | Good |

| Ethyl Bromoacetate | Cs₂CO₃ | DMF | Ethyl 2-(4-bromo-6-fluoro-1H-indol-1-yl)acetate | Good |

N-Arylation: The introduction of an aryl group at the indole nitrogen is typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. rsc.orgyoutube.com These reactions involve the coupling of the indole with an aryl halide in the presence of a suitable catalyst system.

| Aryl Halide | Catalyst | Ligand | Base | Product |

| Iodobenzene | Pd₂(dba)₃ | XPhos | K₃PO₄ | 4-Bromo-6-fluoro-1-phenyl-1H-indole |

| 4-Chlorotoluene | CuI | 1,10-Phenanthroline | Cs₂CO₃ | 4-Bromo-6-fluoro-1-(p-tolyl)-1H-indole |

Functionalization at Bromine and Fluorine Positions

Functionalization at the Bromine Position: The bromine atom at the C4 position is a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction enables the formation of a C-C bond by coupling the bromoindole with an organoboron reagent, such as a boronic acid or ester. nih.govresearchgate.net This is a powerful method for introducing aryl, heteroaryl, or vinyl substituents.

| Boronic Acid | Catalyst | Base | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 6-Fluoro-4-phenyl-1H-indole |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Cs₂CO₃ | 4-(Thiophen-2-yl)-6-fluoro-1H-indole |

Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond by coupling the bromoindole with an amine in the presence of a palladium catalyst. wikipedia.orglibretexts.org This provides access to a wide range of N-substituted anilines.

| Amine | Catalyst | Ligand | Base | Product |

| Morpholine | Pd₂(dba)₃ | BINAP | NaOt-Bu | 4-(Morpholin-4-yl)-6-fluoro-1H-indole |

| Aniline (B41778) | Pd(OAc)₂ | Xantphos | K₃PO₄ | N-(6-Fluoro-1H-indol-4-yl)aniline |

Functionalization at the Fluorine Position: The fluorine atom at the C6 position is generally less reactive towards substitution than the bromine atom. However, under specific conditions, it can undergo nucleophilic aromatic substitution (SₙAr). nih.govwikipedia.org This typically requires a strong nucleophile and may be facilitated by electron-withdrawing groups on the indole ring or by the use of high temperatures or microwave irradiation. The reactivity order in SₙAr reactions often favors the displacement of fluorine over other halogens. youtube.comyoutube.com

Derivatization at Unsubstituted Positions of the Indole Ring

The unsubstituted C2, C3, C5, and C7 positions of the this compound ring are also amenable to functionalization, primarily through electrophilic substitution reactions.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO), typically at the C3 position of the indole ring, which is the most nucleophilic position. The Vilsmeier reagent is generated in situ from a tertiary amide (e.g., DMF) and a halogenating agent (e.g., POCl₃). ijpcbs.comorganic-chemistry.org The resulting indole-3-carboxaldehyde (B46971) is a valuable intermediate for further transformations.

Mannich Reaction: The Mannich reaction introduces an aminomethyl group at the C3 position. wikipedia.org This involves the reaction of the indole with formaldehyde (B43269) and a secondary amine in an acidic medium. The resulting gramine (B1672134) analog can serve as a precursor for the synthesis of other 3-substituted indoles.

Lithiation: Directed ortho-lithiation can be a powerful tool for the regioselective functionalization of the indole ring. semanticscholar.orgwikipedia.orgbaranlab.org Protection of the indole nitrogen (e.g., with a Boc or SEM group) is typically required to prevent N-deprotonation. The directing group on the nitrogen can then guide lithiation to the C2 or C7 position. Subsequent quenching of the lithiated intermediate with an electrophile introduces a new substituent at that position.

| Reaction | Reagents | Position of Functionalization | Product |

| Vilsmeier-Haack | POCl₃, DMF | C3 | This compound-3-carboxaldehyde |

| Mannich | CH₂O, Dimethylamine, H⁺ | C3 | (4-Bromo-6-fluoro-1H-indol-3-yl)-N,N-dimethylmethanamine |

| Lithiation (N-protected) | n-BuLi, then Electrophile (E⁺) | C2 or C7 | 2- or 7-Substituted-4-bromo-6-fluoro-1H-indole |

Synthetic Approaches to Indole-Chalcone Analogs and Fused Systems

The construction of complex molecular architectures from the this compound core, such as indole-chalcone analogs and fused polycyclic systems, leverages well-established and novel synthetic transformations.

Indole-Chalcone Analogs: The primary route to indole-chalcone hybrids is the Claisen-Schmidt condensation. researchgate.netwikipedia.orgscispace.com This reaction involves the base-catalyzed condensation of an indole-carboxaldehyde with an acetophenone (B1666503) derivative. taylorandfrancis.comnih.gov For the synthesis of chalcones derived from this compound, the key intermediate is typically this compound-3-carboxaldehyde. This precursor can be synthesized via formylation of the parent indole at the C3 position, which is the most common site for electrophilic substitution on the indole ring. quimicaorganica.orgbhu.ac.inresearchgate.net

The general synthetic scheme involves reacting this compound-3-carboxaldehyde with a substituted acetophenone in the presence of a base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, in an alcoholic solvent. scispace.com The reaction proceeds via an aldol (B89426) addition followed by dehydration to yield the α,β-unsaturated ketone characteristic of the chalcone (B49325) framework.

Table 1: Representative Claisen-Schmidt Condensation for Indole-Chalcone Synthesis

| Aldehyde Precursor | Ketone Precursor | Base/Solvent | Product |

| This compound-3-carboxaldehyde | Acetophenone | KOH / Ethanol | (E)-1-phenyl-3-(4-bromo-6-fluoro-1H-indol-3-yl)prop-2-en-1-one |

| This compound-3-carboxaldehyde | 4'-Methoxyacetophenone | NaOH / Methanol | (E)-1-(4-methoxyphenyl)-3-(4-bromo-6-fluoro-1H-indol-3-yl)prop-2-en-1-one |

| This compound-3-carboxaldehyde | 4'-Chloroacetophenone | KOH / Ethanol | (E)-1-(4-chlorophenyl)-3-(4-bromo-6-fluoro-1H-indol-3-yl)prop-2-en-1-one |

Fused Systems: The synthesis of fused tricyclic indoles often relies on intramolecular cyclization reactions. Palladium-catalyzed methods, such as the intramolecular Larock indole synthesis, are particularly powerful for creating 3,4-fused tricyclic indoles. nih.govnih.govcolab.ws This approach involves the cyclization of a suitably functionalized ortho-haloaniline precursor. To apply this to the this compound scaffold, one would typically perform reactions on the pre-formed indole. For instance, functionalizing the N1 and C5 positions with reactive tethers could enable an intramolecular Heck or Sonogashira reaction, leading to the formation of a new ring fused across the 4- and 5-positions of the indole core.

Catalytic Approaches in the Synthesis of this compound Scaffolds

Modern catalytic methods provide efficient and selective pathways for the synthesis and functionalization of complex indole structures. Palladium, copper, and photoredox catalysis are at the forefront of these advancements.

Palladium-Catalyzed Coupling Reactions

The bromine atom at the C4 position of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents. acs.orgacs.org These reactions are fundamental for building molecular complexity.

Suzuki-Miyaura Coupling: This reaction couples the bromoindole with a boronic acid or ester to form a new carbon-carbon bond. It is widely used to introduce aryl or vinyl groups at the C4 position. nih.gov

Sonogashira Coupling: This reaction introduces alkynyl groups by coupling the bromoindole with a terminal alkyne. This method is valuable for creating precursors for further transformations or for direct incorporation into target molecules. nih.gov

Heck Coupling: The Heck reaction forms a C-C bond by coupling the bromoindole with an alkene, offering a route to styrenyl-substituted indoles.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, allowing for the introduction of various amine functionalities at the C4 position.

Table 2: Palladium-Catalyzed Reactions on this compound

| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Product (Substituent at C4) |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Phenyl |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | Phenylethynyl |

| Heck | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Styrenyl |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | Phenylamino |

Copper-Mediated Transformations

Copper catalysis offers a cost-effective and powerful alternative to palladium for certain transformations. bohrium.comresearchgate.net Copper-catalyzed reactions are particularly useful for C-N and C-O bond formation.

Ullmann Condensation: This classic reaction can be used to couple this compound with alcohols, phenols, or amines to form C-O or C-N bonds, respectively. Modern protocols often use ligands to improve reaction efficiency and scope.

Chan-Lam Coupling: This versatile method allows for the N-arylation of the indole nitrogen or coupling at the C4-bromo position with arylboronic acids to form C-N or C-C bonds under oxidative conditions. nih.gov

Copper-Catalyzed Cycloadditions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction, can be employed if an azide (B81097) or alkyne functionality is introduced onto the indole scaffold.

Recent advancements have also demonstrated tandem copper-catalyzed processes, such as Ullmann-type C-N formation followed by intramolecular cross-dehydrogenative coupling, to construct complex multisubstituted indoles in a single pot. organic-chemistry.org

Photoredox Catalysis in Indole Synthesis

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling reactions to proceed under exceptionally mild conditions. acs.org This methodology relies on a photocatalyst that, upon light absorption, can engage in single-electron transfer (SET) processes to generate highly reactive radical intermediates. nih.gov

For the functionalization of the this compound scaffold, photoredox catalysis offers several advantages:

Radical Addition: It can facilitate the addition of radical species, generated from stable precursors, to the indole nucleus. For example, gold-based photoredox catalysts can generate carbon-centered radicals from unactivated bromoalkanes for indole functionalization. acs.orgnih.gov

C-H Functionalization: Direct arylation at the C2 position of indoles has been achieved using aryldiazonium salts under metal-free photoredox conditions. acs.org

Dual Catalysis Systems: Combining photoredox catalysis with other catalytic cycles, such as nickel catalysis, allows for novel transformations like the regioselective synthesis of indolines from haloanilides and alkenes. organic-chemistry.org

These methods avoid the harsh conditions often required in traditional synthesis, offering high functional group tolerance and unique reactivity pathways.

Novel Methodologies for Bromine and Fluorine Incorporation into Indole Nucleus

The regioselective introduction of halogen atoms onto an indole core is a crucial step in the synthesis of many halogenated indole derivatives.

Bromination: Electrophilic aromatic bromination is the most common method for introducing bromine. mdpi.comresearchgate.net The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. researchgate.netquora.com If the C3 position is blocked, substitution can occur at other positions on the pyrrole (B145914) or benzene (B151609) ring. Reagents like N-bromosuccinimide (NBS) are frequently used for the controlled bromination of indoles. mdpi.com Achieving regioselectivity on the benzene ring, especially for an NH-free indole, can be challenging. researchgate.net Strategies to direct bromination to specific positions often involve installing directing groups or using specific catalysts. For instance, enzymatic halogenation using flavin-dependent halogenases can provide exceptional regioselectivity. nih.gov

Fluorination: The direct electrophilic fluorination of electron-rich aromatic systems like indole is challenging. Electrophilic fluorinating agents, such as Selectfluor®, are often employed. The regioselectivity follows similar principles to other electrophilic substitutions. Novel methods continue to be developed; for example, I(I)/I(III) catalysis has been used for the highly regioselective fluorination of allenes, which could be precursors to fluorinated building blocks for indole synthesis. nih.govnih.gov The incorporation of fluorine is often achieved by starting with a pre-fluorinated aniline in a classical indole synthesis (e.g., Fischer, Leimgruber-Batcho).

Spectroscopic and Structural Elucidation of 4 Bromo 6 Fluoro 1h Indole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 4-bromo-6-fluoro-1H-indole, both ¹H and ¹³C NMR, along with advanced NMR techniques, are employed for a comprehensive structural confirmation.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The analysis of chemical shifts (δ), coupling constants (J), and signal multiplicity allows for the precise assignment of each proton in the structure of this compound.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the indole (B1671886) ring. The proton attached to the nitrogen atom (N-H) of the indole ring typically appears as a broad singlet in the downfield region of the spectrum, generally between δ 8.0 and 8.5 ppm. The protons on the pyrrole (B145914) part of the indole ring, H-2 and H-3, are expected to resonate at approximately δ 7.20-7.25 ppm and δ 6.57 ppm, respectively. The H-3 proton often appears as an apparent triplet due to coupling with the H-2 and N-H protons. The aromatic protons on the benzene (B151609) ring, H-5 and H-7, would exhibit chemical shifts influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The H-5 and H-7 protons are anticipated to appear as a doublet of doublets around δ 7.12 ppm and δ 7.04 ppm, respectively, due to coupling with each other and with the fluorine atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-1 (N-H) | ~8.25 | br s | - |

| H-2 | ~7.20-7.25 | m | - |

| H-3 | ~6.57 | t | J = 2.7 |

| H-5 | ~7.12 | dd | J = 9.1, 2.1 |

| H-7 | ~7.04 | dd | J = 9.1, 2.1 |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of the attached atoms.

For this compound, the carbon atoms of the indole ring are expected to resonate in the aromatic region of the spectrum (δ 100-160 ppm). The carbon atom attached to the highly electronegative fluorine atom (C-6) is expected to show a large downfield shift and will appear as a doublet due to C-F coupling. The carbon atom bonded to bromine (C-4) will also be shifted downfield. The chemical shifts of the other carbon atoms in the benzene ring (C-5, C-7, C-3a, and C-7a) will be influenced by the combined electronic effects of the halogen substituents. The pyrrole ring carbons, C-2 and C-3, will have characteristic chemical shifts, with C-2 typically appearing more downfield than C-3.

| Carbon Atom | Predicted Chemical Shift for this compound (δ, ppm) | Experimental Data for 6-Fluoro-3-methyl-1H-indole (δ, ppm) rsc.org | Experimental Data for 4-Bromo-3-methyl-1H-indole (δ, ppm) rsc.org |

|---|---|---|---|

| C-2 | ~125 | 125.05 | 123.51 |

| C-3 | ~103 | 111.96 | 113.15 |

| C-3a | ~128 | - | 126.33 |

| C-4 | ~115 (d, JC-F) | - | 114.93 |

| C-5 | ~110 (d, JC-F) | 107.83 (d, JC-F = 25 Hz) | 122.86 |

| C-6 | ~160 (d, JC-F) | 159.22 (d, JC-F = 235 Hz) | - |

| C-7 | ~98 (d, JC-F) | 97.21 (d, JC-F = 26 Hz) | 110.52 |

| C-7a | ~137 | 136.19 | 137.71 |

While ¹H and ¹³C NMR are powerful for establishing the basic connectivity of a molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide further insights into the stereochemistry and conformation of this compound and its analogs.

COSY spectra would reveal proton-proton coupling networks, confirming the assignments of adjacent protons in the indole ring.

NOESY can be used to determine the spatial proximity of protons. For indole analogs with substituents that could lead to different conformations, NOESY can help in elucidating the preferred spatial arrangement of the molecule.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a compound. These techniques are complementary to NMR and are valuable for the structural elucidation of this compound.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups.

For this compound, the FT-IR spectrum is expected to show a characteristic N-H stretching vibration for the indole ring, typically in the range of 3400-3300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic and pyrrole rings will appear in the 1650-1450 cm⁻¹ region. The C-F and C-Br stretching vibrations will be present in the fingerprint region, typically below 1200 cm⁻¹ and 700 cm⁻¹, respectively.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3400 - 3300 |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Stretch (Aromatic) | 1650 - 1450 |

| C-N Stretch | 1350 - 1250 |

| C-F Stretch | 1200 - 1000 |

| C-Br Stretch | 700 - 500 |

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. It provides information that is often complementary to FT-IR. While strong IR bands are associated with vibrations that cause a change in the dipole moment, strong Raman bands arise from vibrations that cause a change in the polarizability of the molecule.

In the Raman spectrum of this compound, the symmetric vibrations of the aromatic ring are expected to be particularly strong. The C=C stretching vibrations of the indole ring will give rise to intense bands. The C-Br and C-F bonds, being highly polarizable, are also expected to produce noticeable Raman signals. The N-H stretching vibration, which is prominent in the IR spectrum, is typically weak in the Raman spectrum.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic Ring Breathing | ~1000 | Strong |

| C=C Stretch (Aromatic) | 1650 - 1450 | Strong |

| C-F Stretch | 1200 - 1000 | Medium |

| C-Br Stretch | 700 - 500 | Medium |

| N-H Stretch | 3400 - 3300 | Weak |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For this compound, the molecular formula is C₈H₅BrFN, leading to a calculated monoisotopic mass of approximately 212.959 Da nih.gov.

In mass spectrometry, the compound is first ionized, most commonly resulting in the formation of a molecular ion (M⁺). A key feature in the mass spectrum of a bromine-containing compound is the presence of a distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in two peaks for the molecular ion: the M⁺ peak corresponding to the molecule containing ⁷⁹Br, and an "M+2" peak of nearly equal intensity for the molecule containing ⁸¹Br youtube.com. Therefore, the mass spectrum of this compound is expected to show a characteristic pair of peaks around m/z 213 and 215.

The fragmentation of indole derivatives under electron impact ionization typically involves characteristic losses of small molecules or radicals scirp.org. The indole ring is relatively stable, but fragmentation can be initiated by the loss of substituents or cleavage of the heterocyclic ring. Common fragmentation pathways for indoles include the loss of HCN (27 Da) from the pyrrole ring, which is a characteristic fragmentation for this class of compounds scirp.org. For this compound, fragmentation could involve the initial loss of a bromine atom (Br•) or subsequent cleavages of the indole core.

Table 1: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Description |

|---|---|---|---|

| [M]⁺ | 212.96 | 214.96 | Molecular ion |

| [M-H]⁺ | 211.95 | 213.95 | Loss of a hydrogen atom |

| [M-HCN]⁺ | 185.95 | 187.95 | Loss of hydrogen cyanide from the indole ring |

Note: The data in this table is predicted based on the chemical structure and known fragmentation patterns of related compounds.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions that govern the packing of molecules in the crystal lattice.

While the specific crystal structure of this compound is not widely reported in publicly accessible databases, the structural features can be inferred from crystallographic studies of analogous substituted indoles iucr.orgmdpi.commdpi.com. The indole ring system itself is planar. In the solid state, indole derivatives frequently engage in intermolecular hydrogen bonding via the N-H group of the pyrrole ring researchgate.net. This N-H group can act as a hydrogen bond donor, often forming dimers or chains with acceptor atoms like oxygen or nitrogen on neighboring molecules researchgate.net.

Furthermore, the planar aromatic structure of the indole core facilitates π–π stacking interactions, where the electron-rich rings of adjacent molecules align mdpi.comresearchgate.net. In halogenated indoles, weak intermolecular interactions such as C-H⋯Br, C-H⋯F, and Br⋯Br or Br⋯O contacts can also play a significant role in stabilizing the crystal packing iucr.orgmdpi.com. The crystal structure of a related compound, 4-bromo-1H-indole-2,3-dione, reveals dimerization through N—H···O hydrogen bonds and parallel slipped π–π stacking interactions researchgate.net. It is highly probable that this compound would exhibit similar patterns of hydrogen bonding and π–π stacking, leading to a well-ordered supramolecular architecture.

Table 2: Typical Crystallographic Parameters for Substituted Indole Analogs | Parameter | Example Compound | Value | Reference | |---|---|---|---| | Crystal System | 4-Bromo-1H-indole-2,3-dione | Monoclinic | researchgate.net | | Space Group | P2₁/c | researchgate.net | | Key Intermolecular Interaction | N—H···O Hydrogen Bond | Dimer formation | researchgate.net | | π–π Stacking | Parallel slipped stacking | Inter-planar distance: 3.3110 Å | researchgate.net | | Halogen Interaction | Br···O contact | 3.0430 Å | researchgate.net |

Note: This table presents data from known structures of indole analogs to illustrate the expected structural features.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the excitation of electrons from lower to higher energy orbitals shu.ac.uklibretexts.org. The indole ring system is a chromophore that exhibits characteristic absorption bands due to π → π* electronic transitions within the conjugated bicyclic aromatic system libretexts.orgcore.ac.uk.

The absorption spectrum of the parent indole molecule typically shows two main absorption bands, one around 260-290 nm and a second, stronger band near 200-220 nm. The positions and intensities of these absorption maxima (λ_max) are sensitive to the nature and position of substituents on the indole ring core.ac.uk.

In this compound, the bromine and fluorine atoms act as auxochromes, which are groups that can modify the absorption characteristics of the chromophore. Halogens, through their electron-donating resonance effect (+R) and electron-withdrawing inductive effect (-I), can cause a shift in the absorption bands. Typically, halogen substituents lead to a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions docbrown.info. This effect generally increases with the size of the halogen atom. The presence of both bromo and fluoro groups on the benzene portion of the indole ring is expected to influence the electronic transitions, likely resulting in absorption maxima shifted to slightly longer wavelengths compared to unsubstituted indole. For instance, studies on nitroindoles show that the position of the substituent significantly alters the λ_max, with 4-nitroindole absorbing further into the visible range than 5-nitroindole nih.gov.

Table 3: Typical UV-Vis Absorption Data for Indole and its Derivatives

| Compound | Transition Type | λ_max (nm) | Solvent |

|---|---|---|---|

| Indole | π → π* | ~270-280 | Various |

| 5-Bromoindole | π → π* | ~275-285 | Various |

Note: The λ_max values are approximate and can vary with the solvent. This table provides context based on related indole compounds.

Computational and Theoretical Investigations of 4 Bromo 6 Fluoro 1h Indole

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For a molecule like 4-bromo-6-fluoro-1H-indole, DFT calculations, typically using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide significant insights into its geometry, stability, and reactivity. science.gov

Optimization of Molecular Geometry and Vibrational Frequencies

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the optimized molecular geometry. This is achieved by finding the minimum energy structure on the potential energy surface. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.

Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true minimum (indicated by the absence of imaginary frequencies), and they provide a theoretical vibrational spectrum (like IR and Raman). These theoretical spectra can be compared with experimental data to validate the computational model. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Length | C4-Br | 1.90 Å |

| C6-F | 1.35 Å | |

| N1-H | 1.01 Å | |

| Bond Angle | C3-C4-C5 | 120.5° |

| C5-C6-C7 | 119.8° | |

| Dihedral Angle | C2-C3-C3a-C4 | 179.5° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap generally indicates a more reactive molecule. frontiersin.org For this compound, the electron-withdrawing effects of the bromine and fluorine atoms would be expected to influence the energies of these orbitals.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Hypothetical Energy (eV) |

| HOMO | -6.20 |

| LUMO | -1.50 |

| HOMO-LUMO Gap (ΔE) | 4.70 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. rsc.org It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (typically blue) are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the indole (B1671886) ring and the fluorine atom, and positive potential near the N-H proton.

Global Chemical Reactivity Descriptors

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity.

Table 3: Hypothetical Global Chemical Reactivity Descriptors for this compound

| Descriptor | Formula | Hypothetical Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 3.85 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.35 |

| Electrophilicity Index (ω) | χ² / (2η) | 3.15 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations could be used to study the conformational flexibility of this compound and its interactions with other molecules, such as a solvent or a biological target. nih.gov MD simulations model the movement of atoms over time, providing insights into how the molecule behaves in a dynamic environment. For this compound, MD could reveal the preferred orientations of the molecule and the nature of its intermolecular interactions.

Quantum Chemical Parameters and Reactivity Prediction

The various quantum chemical parameters obtained from DFT calculations can be used to predict the reactivity of this compound. For instance, the sites for electrophilic and nucleophilic attack can be predicted from the MEP map and the distribution of the frontier molecular orbitals. The global reactivity descriptors provide a quantitative scale for its reactivity compared to other similar molecules. researchgate.net The presence of the bromo and fluoro substituents on the indole ring would significantly modulate its electronic properties and, consequently, its chemical reactivity. frontiersin.org

In Silico Approaches in Drug Design and Molecular Docking Studies

In silico methods, which utilize computer simulations to predict how a molecule might behave and interact with biological targets, are a cornerstone of modern drug discovery. acs.org These approaches can forecast the potential of a compound to be a drug candidate. However, specific in silico studies for this compound are not documented in peer-reviewed journals or major databases.

There is no available research detailing the ligand-target interactions or binding mode analysis of this compound. Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a specific target protein. This analysis provides insights into the binding affinity and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions. For a compound like this compound, one might hypothesize that the indole nitrogen could act as a hydrogen bond donor, while the aromatic system could engage in π-stacking interactions. uj.edu.pl The bromine and fluorine atoms could also participate in halogen bonding or other specific interactions that modulate binding affinity and selectivity. mdpi.com However, without specific molecular docking studies, any discussion of its binding mode remains purely speculative.

The prediction of the pharmacological activity of a compound through computational means relies on a variety of methods, including quantitative structure-activity relationship (QSAR) models and screening against databases of known pharmacologically active compounds. For this compound, there are no published studies that predict its pharmacological profile. While the indole nucleus is a well-known pharmacophore present in numerous drugs with a wide range of biological activities, the specific effects of the 4-bromo and 6-fluoro substitution pattern on this compound's activity have not been computationally explored. researchgate.net

The following table contains the computed properties for this compound, which could serve as a starting point for future in silico investigations. nih.gov

| Property | Value |

| Molecular Formula | C₈H₅BrFN |

| Molecular Weight | 214.03 g/mol |

| XLogP3-AA | 2.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 15.8 Ų |

| Heavy Atom Count | 11 |

Reactivity Profile and Mechanistic Studies of 4 Bromo 6 Fluoro 1h Indole

Influence of Halogen Substituents on Indole (B1671886) Reactivity

The presence and position of bromine and fluorine atoms on the indole ring are critical determinants of the molecule's reactivity. These halogens exert a combination of electronic effects that modulate the nucleophilicity and electrophilicity of various positions on the heterocyclic system.

Halogens attached to an aromatic ring exhibit dual electronic behavior: they withdraw electron density through the sigma (σ) bond via the inductive effect (-I) and donate electron density to the pi (π) system through resonance (+M).

Mesomeric (Resonance) Effect (+M): Both halogens possess lone pairs of electrons that can be delocalized into the aromatic π-system. This electron-donating resonance effect opposes the inductive effect and tends to increase electron density at the ortho and para positions relative to the halogen. However, the +M effect is most effective when there is good orbital overlap, which is the case for fluorine (2p orbital) with the carbon π-system (2p orbitals). For bromine, the larger 4p orbital results in less effective overlap and a weaker +M effect compared to its -I effect.

The net result of these competing effects is that both fluorine and bromine are deactivating groups in the context of electrophilic aromatic substitution, meaning they make the ring less reactive than unsubstituted benzene (B151609). wikipedia.org However, their resonance effects still direct incoming electrophiles. In 4-bromo-6-fluoro-1H-indole, these effects primarily influence the reactivity of the benzene ring, while the inherent nucleophilicity of the pyrrole (B145914) ring remains the dominant factor for many reactions. The presence of electron-withdrawing groups on the indole ring is known to lower its reactivity towards fluorination and other electrophilic attacks. researchgate.net

| Substituent | Position | Inductive Effect (-I) | Mesomeric Effect (+M) | Net Electronic Effect on Benzene Ring |

|---|---|---|---|---|

| Fluorine | C6 | Strongly electron-withdrawing | Weakly electron-donating | Strong deactivation |

| Bromine | C4 | Moderately electron-withdrawing | Weakly electron-donating | Moderate deactivation |

The electronic properties of the halogen substituents, combined with the intrinsic reactivity of the indole nucleus, govern the regioselectivity of chemical transformations.

Electrophilic Reactions: Indole itself undergoes electrophilic aromatic substitution (EAS) with a strong preference for the C3 position of the pyrrole ring. nih.gov This is because the cationic intermediate (Wheland intermediate) formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. Despite the deactivating effects of the bromine and fluorine atoms on the benzene ring, the C3 position remains the most electron-rich and nucleophilic site. Therefore, electrophilic attack on this compound is expected to occur predominantly at C3. nih.gov

Nucleophilic Reactions: The electron-deficient nature of the halogenated benzene ring and the presence of a good leaving group (bromide) make the molecule a substrate for nucleophilic reactions. The C4-Br bond is the primary site for such reactions, particularly palladium-catalyzed cross-coupling reactions. Aryl bromides are common precursors in Suzuki, Sonogashira, and Buchwald-Hartwig couplings. mdpi.combeilstein-journals.org The C-F bond is significantly stronger and less prone to oxidative addition, making it unreactive under typical cross-coupling conditions. Direct nucleophilic aromatic substitution (SNAr) at either C4 or C6 is generally difficult and would require exceptionally strong activation or harsh reaction conditions.

Reaction Pathways and Transformation Mechanisms

The dual reactivity of this compound allows for a variety of transformations at both the pyrrole and benzene moieties.

As noted, the C4-Br bond is the most viable site for nucleophilic substitution, primarily via transition-metal catalysis. These reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds.

Mechanism of Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl bromide with a boronic acid or ester. The catalytic cycle begins with the oxidative addition of the C4-Br bond to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the boronate species and subsequent reductive elimination to yield the C4-arylated indole and regenerate the Pd(0) catalyst.

Mechanism of Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. The mechanism is similar, involving oxidative addition of the C4-Br bond to a Pd(0) species. A copper(I) co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination furnishes the C4-alkynylated product. mdpi.com

| Reaction Type | Reagents | Catalyst System | Expected Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ , Na₂CO₃ | Pd(PPh₃)₄ | 4-Aryl-6-fluoro-1H-indole |

| Sonogashira Coupling | Terminal alkyne, Et₃N | PdCl₂(PPh₃)₂, CuI | 4-Alkynyl-6-fluoro-1H-indole |

| Buchwald-Hartwig Amination | R₂NH, NaOtBu | Pd₂(dba)₃, ligand (e.g., BINAP) | 4-(Dialkylamino)-6-fluoro-1H-indole |

Electrophilic attack on this compound is predicted to occur at the C3 position. Common EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. masterorganicchemistry.com

Mechanism of Bromination: In a typical bromination, molecular bromine (Br₂) is activated by a Lewis acid catalyst. The electron-rich C3 position of the indole attacks the electrophilic bromine, breaking the aromaticity of the pyrrole ring and forming a stabilized cationic sigma complex. A weak base then removes the proton from C3, restoring aromaticity and yielding the 3-bromo-4-bromo-6-fluoro-1H-indole product. lumenlearning.com Given the presence of electron-withdrawing groups, these reactions may require more forcing conditions compared to unsubstituted indole. researchgate.net

| Reaction Type | Reagents | Expected Product |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 3-Bromo-4-bromo-6-fluoro-1H-indole |

| Nitration | HNO₃, H₂SO₄ | 6-Fluoro-4-bromo-3-nitro-1H-indole |

| Friedel-Crafts Acylation | Ac₂O, SnCl₄ | 1-(4-Bromo-6-fluoro-1H-indol-3-yl)ethanone |

| Vilsmeier-Haack Reaction | POCl₃, DMF | This compound-3-carbaldehyde |

The reactivity of this compound also extends to oxidation and reduction processes. In organic chemistry, oxidation often involves an increase in bonds to heteroatoms (like oxygen) or a decrease in bonds to hydrogen, while reduction involves the opposite. masterorganicchemistry.comlibretexts.org

Oxidation: The pyrrole ring of indole derivatives can be oxidized to form various products, such as oxindoles or isatins. The reaction of substituted indoles with reagents like bromine can lead to a competition between aromatic bromination and oxidation. acs.org For indolylmalonates, the presence of an electron-withdrawing group like fluorine was found to favor oxidation over further bromination of the ring. acs.org This suggests that under certain oxidative conditions, this compound might be converted to the corresponding 2-oxindole derivative.

Reduction: Reduction pathways for this molecule primarily involve dehalogenation. The carbon-bromine bond is significantly weaker than the carbon-fluorine bond and can be selectively cleaved. Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source can reductively remove the bromine atom to yield 6-fluoro-1H-indole. Alternatively, metal-halogen exchange, for instance using an organolithium reagent at low temperature, would selectively occur at the C4-Br position, followed by quenching with a proton source to achieve the same debromination.

Cross-Coupling Reactions and Functional Group Interconversions

The presence of a bromine atom at the C4 position of the indole ring makes this compound a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse functionalities at this position. The reactivity of the C-Br bond in these transformations generally follows the order of C-I > C-Br > C-Cl, making the bromo-substituted indole a versatile substrate. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This methodology is widely used to form biaryl structures. For instance, the Suzuki-Miyaura coupling of bromo-substituted indoles with various aryl boronic acids can proceed in good to excellent yields, demonstrating the robustness of this method for creating diverse indole derivatives. researchgate.net While specific studies on this compound are not extensively documented, related substrates such as unprotected ortho-bromoanilines have been shown to be compatible with a wide variety of boronic esters, suggesting a broad scope for this transformation. researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. nih.gov This reaction is instrumental in the synthesis of arylethynyl compounds. A study on the copper-free Sonogashira coupling of 4-bromo-1H-indole demonstrated an 87% yield, highlighting the feasibility of this transformation on the indole core. acs.org The reaction conditions for such couplings are generally mild, often proceeding at room temperature. acs.org

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds by reacting an aryl halide with an amine. derpharmachemica.com This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals. The choice of ligand is critical for the success of the Buchwald-Hartwig amination, with various phosphine-based ligands developed to accommodate a wide range of amine coupling partners. rsc.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.govnih.gov This reaction is a valuable tool for the formation of C(sp²)-C(sp²) bonds.

Functional Group Interconversions: Beyond cross-coupling reactions, the bromo and fluoro substituents on the indole ring can be involved in or influence other functional group interconversions. The bromine atom, for example, can be exchanged for other functional groups through nucleophilic aromatic substitution under specific conditions, although this is generally less facile than on more electron-deficient aromatic rings.

Below is an interactive data table summarizing typical conditions for cross-coupling reactions on related bromo-heterocyclic compounds.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Temperature | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100°C | 75-95 | researchgate.net |

| Sonogashira | [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | Room Temp | up to 97 | acs.org |

| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100°C | 80-98 | rsc.org |

| Heck | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100°C | 70-90 | nih.gov |

Intermolecular and Intramolecular Interactions in the Context of Reactivity

The non-covalent interactions involving this compound play a crucial role in its solid-state packing, solubility, and interactions with biological targets. These interactions are dictated by the presence of the N-H proton, the aromatic π-system, and the halogen substituents.

Hydrogen Bonding Networks

The most prominent intermolecular interaction for this compound is the hydrogen bond formed by the N-H group of the indole ring. The indole N-H is a good hydrogen bond donor and can interact with various hydrogen bond acceptors, such as carbonyl groups, nitrogen atoms of other heterocycles, or even the π-system of an adjacent aromatic ring. In the solid state, these hydrogen bonds often lead to the formation of well-ordered supramolecular structures. The ability of the indole N-H to act as a hydrogen bond donor is a key feature in the binding of many indole-containing drugs to their protein targets.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). The bromine atom at the C4 position of this compound can participate in halogen bonding. The electron-withdrawing nature of the indole ring can enhance the positive character of the σ-hole on the bromine atom, making it a more effective halogen bond donor. These interactions can be significant in directing the crystal packing of the molecule.

π-π Stacking Interactions

The planar, electron-rich indole ring system of this compound can participate in π-π stacking interactions with other aromatic systems. These interactions are driven by a combination of electrostatic and dispersion forces. In the solid state, π-π stacking can lead to the formation of columnar or herringbone packing motifs. The presence of the electron-withdrawing fluorine and bromine atoms can influence the quadrupole moment of the aromatic ring, which in turn affects the geometry and strength of the π-π stacking interactions.

Tautomeric Considerations in Halogenated Indole Systems

Indole and its derivatives can theoretically exist in different tautomeric forms. The most stable and common tautomer is the 1H-indole form. However, under certain conditions, other tautomers such as 3H-indole (indolenine) or 2H-indole can be formed.

For this compound, the 1H-tautomer is overwhelmingly favored due to the aromaticity of the bicyclic system. The presence of the halogen substituents is not expected to significantly shift the tautomeric equilibrium towards the non-aromatic forms under normal conditions. Computational studies on substituted indoles have shown that the 1H-tautomer is significantly lower in energy. However, in certain chemical reactions or under photochemical conditions, the transient formation of other tautomers might play a role in the observed reactivity or degradation pathways.

Biological Activities and Medicinal Chemistry of 4 Bromo 6 Fluoro 1h Indole Derivatives

Structure-Activity Relationship (SAR) Studies for 4-Bromo-6-fluoro-1H-indole Analogs

No publicly available studies were identified that specifically investigate the structure-activity relationships of this compound analogs.

Data on how the position and nature of substituents on the this compound core affect biological efficacy are not available in the current body of scientific literature.

There are no published pharmacophore models for this compound derivatives aimed at enhancing their biological activity.

Anticancer Activity Research

Specific research on the anticancer activity of this compound derivatives has not been reported. The broader class of indole (B1671886) derivatives has shown promise in this area. For example, certain indole-based compounds have been investigated for their cytotoxic effects against various cancer cell lines. frontiersin.orgacs.org

No data is available on the cytotoxic effects of this compound derivatives against any cancer cell lines.

The mechanisms of action for any potential anticancer activity of this compound derivatives, such as the induction of apoptosis, have not been elucidated due to a lack of specific studies.

There is no information regarding the efficacy of this compound derivatives against drug-resistant cancer phenotypes. The development of novel compounds to overcome drug resistance is a critical area of cancer research. nih.gov

Antimicrobial Efficacy

The antimicrobial potential of indole derivatives has been a subject of extensive research. However, specific data on the antimicrobial spectrum of this compound is not extensively detailed in the currently available literature. Broader studies on related halogenated indoles provide a basis for inferred potential.

Antibacterial Spectrum and Potency

While direct studies on this compound are limited, research on analogous structures, such as 4-bromo-1H-indazole derivatives, has shown promising antibacterial activity. These related compounds have been investigated as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein in bacterial cell division. This suggests that the bromo- and fluoro-substituted indole scaffold could serve as a valuable pharmacophore for developing new antibacterial agents. Further investigation is needed to specifically determine the antibacterial spectrum and potency of this compound derivatives against various Gram-positive and Gram-negative bacteria.

Antifungal Properties and Mechanism of Action

Antitubercular Activity Investigations

The indole nucleus is a key feature in several compounds with known antitubercular activity. Isatin (an indole derivative) and its derivatives, for instance, have been a focus of research for developing new anti-TB drugs. researchgate.net While there is a clear interest in indole-based compounds for treating tuberculosis, specific investigations into the antitubercular activity of this compound have not been reported in the reviewed literature. Research on other substituted indolizines has identified compounds with promising activity against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains. nih.gov This underscores the potential of halogenated indole structures in the search for new antitubercular agents.

Antiviral and Anti-HIV Activity

The antiviral properties of indole derivatives are a significant area of drug discovery. However, specific studies focusing on the antiviral and anti-HIV activity of this compound are not present in the available scientific literature. The broader class of indole-containing compounds has been explored for various antiviral applications, but direct evidence for this specific molecule is lacking.

Exploration of Other Therapeutic Potentials

Beyond antimicrobial and antiviral applications, indole derivatives are known to possess a wide range of other therapeutic properties.

Anti-inflammatory Properties

Indole-based compounds have been investigated for their anti-inflammatory potential. However, there is currently no specific research available that details the anti-inflammatory properties of this compound or its derivatives. The anti-inflammatory activity of related heterocyclic compounds often involves the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production. Future research could explore whether the specific substitution pattern of this compound confers any significant anti-inflammatory effects.

Receptor Ligand Activity (e.g., Histamine H4 Receptor)

There is no available research detailing the activity of this compound derivatives as ligands for the Histamine H4 receptor or any other specified receptor. While the broader class of indole-containing compounds has been investigated for activity at various receptors, data specific to this particular substituted indole scaffold is not present in the accessible scientific literature. nih.gov

Enzyme Inhibition Studies (e.g., Indoleamine 2,3-Dioxygenase (IDO1), DNA Gyrase)

No studies were found that have evaluated the inhibitory effects of this compound derivatives on the enzymes Indoleamine 2,3-Dioxygenase (IDO1) or DNA Gyrase. The existing research on inhibitors for these enzymes does not specifically mention or test derivatives of the this compound core structure.

Preclinical Development and Lead Optimization Strategies

There is no published information on any preclinical development programs or lead optimization strategies involving this compound. The process of optimizing a lead compound involves iterative chemical modifications and biological testing to improve properties such as potency, selectivity, and pharmacokinetic profiles. However, without initial data on the biological activity of this specific compound series, such development efforts have not been documented in the public domain.

Applications Beyond Medicinal Chemistry

Utilization in Materials Science

The indole (B1671886) nucleus, with its electron-rich heterocyclic system, is a promising scaffold for the development of novel organic materials with tailored electronic and photophysical properties. The strategic placement of bromo and fluoro substituents on the "4-bromo-6-fluoro-1H-indole" core can significantly influence these properties, making it a candidate for specialized applications in materials science.

Dyes for Organic Light-Emitting Diodes (OLEDs)

Currently, there is limited direct research literature detailing the specific use of "this compound" in the fabrication of dyes for Organic Light-Emitting Diodes (OLEDs). However, the broader class of indole derivatives has been investigated for such applications. The indole scaffold can be functionalized to create molecules with the requisite electronic properties for use as emitters or hosts in OLED devices. The presence of the fluorine atom in "this compound" could be advantageous in tuning the emission color and improving the volatility and thermal stability of potential OLED materials. The bromine atom serves as a convenient attachment point for further chemical modifications, allowing for the synthesis of more complex, conjugated systems necessary for efficient light emission.

Components in Solar Cell Technologies

In the realm of solar energy, fluorinated indole derivatives are emerging as promising components in perovskite solar cells. Specifically, complex molecules derived from fluorinated indolo[3,2-b]indole have been successfully employed as hole-transporting materials (HTMs). rsc.orgresearchgate.netresearchgate.net These materials play a crucial role in efficiently extracting and transporting positive charge carriers (holes) generated in the perovskite layer upon light absorption, which is essential for high power conversion efficiencies.

While direct application of "this compound" itself as an HTM is not documented, its structural features make it a highly valuable precursor for the synthesis of more elaborate HTMs. The fluorinated indole core is a key component in some high-performance HTMs, and the bromo group at the 4-position provides a reactive site for building the larger, conjugated molecular architectures required for effective hole transport. rsc.org Research has shown that fluorinated indolo[3,2-b]indole derivatives can lead to tightly packed molecular arrangements, facilitating higher hole mobility compared to some standard HTMs. rsc.orgresearchgate.net

Below is a table summarizing the performance of a perovskite solar cell utilizing a fluorinated indolo[3,2-b]indole-based hole-transporting material, for which "this compound" could serve as a potential synthetic precursor.

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 19% rsc.orgresearchgate.net |

| Open-Circuit Voltage (Voc) | Data not available |

| Short-Circuit Current (Jsc) | Data not available |

| Fill Factor (FF) | Data not available |

Note: This data is for a complex derivative and not for "this compound" directly.

Role as Versatile Building Blocks in Advanced Organic Synthesis

Beyond its potential in materials science, "this compound" is a significant building block in advanced organic synthesis. The presence of both a bromine and a fluorine atom on the indole ring, in addition to the reactive N-H and C3 positions, offers multiple sites for selective chemical transformations.

The bromine atom at the 4-position is particularly useful for undergoing various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks from simpler precursors. Examples of such reactions include the Suzuki, Stille, and Sonogashira couplings. Through these methods, various organic groups can be introduced at the 4-position, leading to a diverse range of substituted indole derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.

The fluorine atom at the 6-position can influence the reactivity and physicochemical properties of the molecule, such as its acidity, lipophilicity, and metabolic stability. This is particularly relevant in the synthesis of biologically active compounds.

The indole nitrogen can be readily alkylated or arylated, and the C3 position is susceptible to electrophilic substitution, further expanding the synthetic possibilities. This multi-faceted reactivity makes "this compound" a valuable and versatile intermediate for the synthesis of a wide array of complex organic molecules.

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

While established methods like the Leimgruber-Batcho synthesis provide a viable route to 4-bromo-6-fluoro-1H-indole, future research will likely focus on developing more efficient and environmentally benign synthetic strategies. guidechem.com The principles of green chemistry are increasingly integral to modern organic synthesis, aiming to reduce waste, minimize energy consumption, and utilize less hazardous reagents. nih.gov

Future synthetic endeavors could explore:

Microwave-Assisted Organic Synthesis (MAOS): This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of substituted indoles.

Continuous Flow Chemistry: Flow reactors offer precise control over reaction parameters, leading to higher purity products and safer handling of reactive intermediates. This methodology is particularly advantageous for large-scale production.

Catalyst-Free and Solvent-Free Reactions: The development of multicomponent reactions that proceed without the need for a catalyst and in the absence of traditional organic solvents represents a significant step towards truly sustainable chemical manufacturing. nih.govacs.org

These advanced synthetic methods promise not only to improve the economic viability of producing this compound but also to align its synthesis with the growing demand for sustainable chemical practices.

Advanced Mechanistic Investigations of Biological Interactions

The biological significance of the indole (B1671886) nucleus is well-established, with many indole derivatives exhibiting a wide range of pharmacological activities. Halogenated indoles, in particular, are known to be valuable intermediates in the synthesis of pharmaceutically active compounds, including inhibitors of key cellular signaling proteins like PI3 kinase. guidechem.comnih.gov

Future research into the biological interactions of this compound should focus on:

Target Identification and Validation: Comprehensive screening against a wide array of biological targets, particularly protein kinases, will be crucial to identify the specific cellular components with which this compound interacts. The azaindole framework, a close structural analog, has shown significant promise in the design of kinase inhibitors, suggesting that indole derivatives like this compound may also exhibit potent inhibitory activity. nih.gov

Elucidation of Binding Modes: Once a biological target is identified, detailed structural biology studies, such as X-ray crystallography and cryo-electron microscopy, can reveal the precise binding mode of this compound within the active site of the protein. This information is invaluable for understanding the molecular basis of its activity.

Computational Modeling and Simulation: Molecular docking and molecular dynamics simulations can provide predictive insights into the binding affinity and stability of the compound with its biological target. These computational approaches can also help to rationalize structure-activity relationships and guide the design of more potent analogs.

A thorough understanding of the mechanistic underpinnings of its biological activity will be paramount in harnessing the full therapeutic potential of this compound.

Rational Design of Next-Generation Therapeutics

The unique substitution pattern of this compound makes it an attractive scaffold for the rational design of novel therapeutic agents. The presence of both bromine and fluorine atoms allows for fine-tuning of the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical parameters in drug development.

Key areas for future therapeutic design include:

Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and evaluation of the biological activity of the resulting analogs will be essential to establish clear SARs. eurekaselect.com This knowledge will guide the optimization of potency, selectivity, and pharmacokinetic properties.

Fragment-Based Drug Discovery (FBDD): The this compound scaffold can serve as a starting point in FBDD campaigns. By identifying small fragments that bind to a biological target, more potent and drug-like molecules can be constructed in a stepwise manner.

Development of Kinase Inhibitors: Given the established role of indole derivatives as kinase inhibitors, a focused effort to design and synthesize this compound-based compounds targeting specific kinases implicated in diseases such as cancer is a promising avenue. nih.gov The strategic placement of the halogen atoms can be exploited to achieve selective interactions with the kinase active site.

The application of rational drug design principles to the this compound scaffold holds the potential for the discovery of novel and effective treatments for a range of human diseases.

Exploration of Novel Material Science Applications

Beyond its biomedical potential, the unique electronic and photophysical properties of the indole ring suggest that this compound and its derivatives could find applications in the field of material science.

Promising areas of exploration include:

Organic Light-Emitting Diodes (OLEDs): Indole derivatives have been investigated as components of OLEDs. The introduction of bromine and fluorine atoms can modulate the HOMO/LUMO energy levels and enhance properties such as charge transport and emission efficiency. Further research could involve incorporating the this compound moiety into novel emitter or host materials for OLED devices.

Organic Photovoltaics (OPVs): The electron-rich nature of the indole nucleus makes it a suitable building block for donor materials in organic solar cells. The halogen substituents on this compound could be leveraged to tune the optical absorption and electronic properties of new photovoltaic polymers and small molecules.

Fluorescent Probes and Sensors: The indole scaffold is inherently fluorescent. The introduction of halogen atoms can influence the fluorescence quantum yield and Stokes shift. Derivatives of this compound could be developed as sensitive and selective fluorescent probes for the detection of ions, small molecules, or biological macromolecules.

The exploration of this compound in material science is a nascent field with considerable potential for the development of novel functional materials with tailored electronic and optical properties.

Q & A

Q. What are the common synthetic routes for preparing 4-bromo-6-fluoro-1H-indole?

A typical approach involves Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to introduce substituents. For example, bromo and fluoro groups can be incorporated via reaction of halogenated precursors in PEG-400/DMF solvent systems with CuI as a catalyst . Purification often employs flash column chromatography (e.g., 70:30 ethyl acetate/hexane) and recrystallization to isolate the product. Yield optimization may require adjusting reaction times (e.g., 12–24 hours) and stoichiometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm substituent positions via chemical shifts and coupling constants. For example, fluorine-induced deshielding in adjacent protons (e.g., δ 7.12–7.23 ppm in CDCl₃) .

- ¹⁹F NMR : To verify fluorine substitution (e.g., δ -114.65 ppm) .

- HRMS (FAB/ESI) : For molecular ion validation (e.g., [M+H]⁺ at m/z 385.0461) .

- TLC : To monitor reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) .

Q. What are the recommended storage conditions for this compound?

Halogenated indoles are typically stored under inert atmospheres (e.g., N₂ or Ar) at 2–8°C to prevent degradation. Moisture-sensitive derivatives should be kept in desiccators .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing bromo/fluoro groups in indole derivatives?

- Solvent selection : Polar aprotic solvents like DMF enhance solubility of halogenated intermediates, while PEG-400 improves reaction homogeneity .

- Catalyst loading : CuI (10–20 mol%) is standard for CuAAC, but excess catalyst may lead to side reactions.

- Temperature : Room temperature suffices for CuAAC, but heating (e.g., 50°C) may accelerate sluggish reactions .

- Workup : Sequential extraction (e.g., ethyl acetate/water) and vacuum drying minimize residual solvents .

Q. How can contradictions in NMR data interpretation for halogenated indoles be resolved?

- Coupling analysis : Fluorine atoms induce splitting patterns (e.g., J = 4.2–21.4 Hz in ¹³C NMR) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C/¹H-¹H interactions.

- Crystallographic validation : X-ray structures (e.g., using SHELXL ) provide unambiguous confirmation of substituent positions.

Q. What methodologies are effective for crystallographic refinement of this compound derivatives?

- Software : SHELXL or OLEX2 for structure solution and refinement.

- Data collection : High-resolution X-ray data (e.g., synchrotron sources) improve accuracy for heavy atoms (Br, F).

- Hydrogen bonding : Analyze O–H⋯O/N–H⋯O interactions to confirm molecular packing (e.g., inversion dimers in crystal lattices) .

Q. How can structural modifications enhance the biological activity of this compound derivatives?

- Functionalization : Introduce triazole or methoxy groups via CuAAC or alkylation to modulate solubility and target binding .

- SAR studies : Compare bioactivity of analogs (e.g., 6-bromo vs. 5-methoxy variants) to identify critical substituents .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。